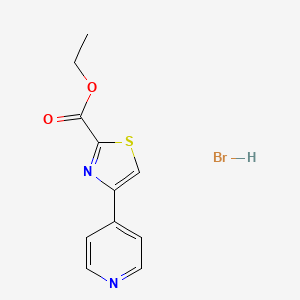

Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide

Beschreibung

Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-4-yl group at position 4 and an ethyl carboxylate ester at position 2, forming a hydrobromide salt. The hydrobromide counterion enhances solubility in polar solvents compared to the free base, which is critical for pharmaceutical applications. The pyridine moiety facilitates π-π stacking interactions, while the carboxylate group offers a site for hydrolysis or derivatization into amides or other functional groups .

Eigenschaften

IUPAC Name |

ethyl 4-pyridin-4-yl-1,3-thiazole-2-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)10-13-9(7-16-10)8-3-5-12-6-4-8;/h3-7H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOZWZYKRREPOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=NC=C2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Starting Materials

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core of ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate. This one-pot reaction involves the condensation of a pyridine-4-carbothioamide with α-halo carbonyl compounds, typically ethyl 2-chloroacetoacetate or its derivatives.

Key Steps :

-

Thioamide Activation : Pyridine-4-carbothioamide reacts with the α-halo ester via nucleophilic substitution, where the thiol group attacks the electrophilic α-carbon of the haloester.

-

Cyclization : Intramolecular dehydration forms the thiazole ring, with the pyridine moiety positioned at the 4th carbon of the thiazole.

-

Esterification : The carboxylate group is pre-installed as an ethyl ester, eliminating the need for post-cyclization esterification.

Example Protocol (adapted from):

-

Reactants : Pyridine-4-carbothioamide (30 mmol), ethyl 2-chloro-3-oxobutanoate (30 mmol).

-

Conditions : Reflux in absolute ethanol (30 mL, 5 hours).

-

Workup : Neutralization with 10% NaHCO₃, crystallization from water.

-

Yield : 68–72% (reported for analogous structures).

Optimization of Reaction Conditions

Variations in solvent, temperature, and stoichiometry significantly impact yield and purity:

Notably, substituting ethanol with 2-propanol reduces side-product formation, particularly when synthesizing sterically hindered analogs. Excess haloester (1.2 equiv) ensures complete conversion of the thioamide, though post-reaction purification becomes more critical.

Alternative Synthetic Routes

Hydrazinolysis and Rearrangement

A less common approach involves the hydrazinolysis of pre-formed thiazole carboxylates, followed by acid-catalyzed rearrangement:

-

Hydrazide Formation : Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate is treated with hydrazine hydrate to yield the carbohydrazide intermediate.

-

Cyclocondensation : Reaction with aldehydes or ketones under acidic conditions generates oxadiazole or pyrazole hybrids, which can be reduced back to the thiazole core.

Limitations :

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapted from combinatorial chemistry utilize resin-bound intermediates:

-

Wang Resin Functionalization : Coupling pyridine-4-carbothioamide to Wang resin via a labile ester linkage.

-

On-Resin Hantzsch Reaction : Treatment with ethyl 2-bromoacetoacetate in DMF, followed by cleavage with HBr/acetic acid to yield the hydrobromide salt directly.

Advantages :

Hydrobromide Salt Formation

Direct Acidification

The free base (ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate) is treated with concentrated hydrobromic acid (48% w/w) in ethanol:

-

Crystallization : Slow evaporation at 4°C yields needle-like crystals suitable for X-ray diffraction.

Purity Considerations :

-

Residual HBr is removed via azeotropic distillation with toluene.

-

Final product typically assays at >99% by HPLC (method: C18 column, 0.1% TFA in water/acetonitrile).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Hantzsch (Standard) | 68–72 | 95–97 | High | $ |

| Hydrazinolysis | 35–40 | 90–92 | Low | $$ |

| Solid-Phase | 60–65 | 85–90 | Medium | $$$ |

Key Findings :

-

The classical Hantzsch method balances cost and efficiency for lab-scale synthesis.

-

Solid-phase approaches, while costlier, reduce purification time and are preferable for parallel synthesis.

Troubleshooting and Common Pitfalls

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide is primarily investigated for its potential as a pharmacological agent. Research indicates that it may serve as a building block for synthesizing more complex molecules aimed at treating various diseases. Its structural characteristics allow it to interact with specific biological targets, potentially inhibiting their activity and disrupting disease pathways.

Antimicrobial and Antiviral Properties

The compound exhibits notable antimicrobial and antiviral activities. Studies suggest that it may inhibit specific enzymes or receptors involved in pathogen survival or replication. The combination of pyridine and thiazole rings facilitates binding to various receptors, making it a candidate for further pharmacological exploration .

Cancer Research

Recent studies have highlighted the compound's potential in cancer treatment. For instance, novel pyridine-thiazole hybrid molecules derived from similar structures have shown high antiproliferative activity against several cancer cell lines, including those from colon, breast, and lung carcinomas. The IC values for these derivatives indicate strong selective toxicity towards cancer cells compared to normal cells .

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| 3 | HL-60 (Leukemia) | 0.57 |

| 4 | Various Tumors | >50 |

These findings suggest that derivatives of this compound could be developed into effective anticancer agents .

Wirkmechanismus

The mechanism of action of Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The pyridine and thiazole rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis . The exact pathways and molecular targets vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Key Comparative Analysis

Electronic and Steric Effects

- Thiazole vs.

- Substituent Positioning : The ethyl carboxylate at position 2 in the target compound vs. position 5 in ’s analog alters steric hindrance and electronic distribution, impacting interactions with enzymes or receptors .

Solubility and Reactivity

- Hydrobromide Salts : Both the target compound and 2-methyl-4-(pyridin-4-yl)thiazole hydrobromide exhibit improved aqueous solubility due to ionic character, favoring pharmacokinetic profiles .

- Amino vs. Ester Groups: Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate () offers a primary amine for further functionalization, unlike the target compound’s ester, which may undergo hydrolysis to carboxylic acids .

Biologische Aktivität

Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antioxidant properties, supported by data from various studies.

Chemical Structure and Properties

This compound is characterized by its thiazole core and pyridine substituent, which contribute to its biological efficacy. The chemical structure can be represented as follows:

- Molecular Formula : C11H10BrN2O2S

- Molecular Weight : 316.18 g/mol

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. For instance:

- Inhibition of Cancer Cell Proliferation :

- Mechanism of Action :

- Case Study :

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against Mycobacterium tuberculosis:

- Minimum Inhibitory Concentration (MIC) :

- Selectivity :

Antioxidant Activity

In addition to its anticancer and antibacterial properties, this compound has demonstrated antioxidant activity:

- Radical Scavenging Assays :

- Enzyme Activity :

Summary of Biological Activities

| Biological Activity | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | IC50 values against HepG2 and MDA-MB-231 cells show significant growth inhibition |

| Antibacterial | Activity against M. tuberculosis | Sub-micromolar MIC values indicate strong bactericidal effects |

| Antioxidant | Radical scavenging and enzyme activity | Significant DPPH scavenging activity; enhances antioxidant enzyme levels |

Q & A

Q. What are the established synthetic routes for Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions. A common route starts with the condensation of isoamyl nitrite and CuCl₂ in anhydrous acetonitrile to form intermediates like ethyl 4-(chloromethyl)thiazole-2-carboxylate. Subsequent hydrolysis with lithium hydroxide in aqueous acetonitrile and pyridine yields the carboxylate derivative. Critical parameters include:

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR spectroscopy : and NMR confirm the thiazole-pyridine scaffold and ester functionality. Aromatic protons appear as doublets between δ 7.5–8.5 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, dihedral angles between the pyridinyl and thiazole rings are ~30–35°, confirming planarity .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 311.2 for the free base) .

Q. How do solubility and stability impact experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or methanol. Sonication enhances dissolution .

- Stability : Hydrobromic acid salts improve hygroscopicity but require storage under inert conditions (argon, –20°C) to prevent ester hydrolysis .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism or byproducts) be resolved during synthesis?

- X-ray crystallography : Resolves tautomeric forms (e.g., oxazole vs. imidazole byproducts) by analyzing hydrogen-bonding networks. For example, amino groups form H-bonds with pyridinyl N-atoms (1.99–2.03 Å) .

- HPLC-MS : Detects side products like 4-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3-dihydroimidazol-2-one, which arise from competing cyclization pathways .

- Reaction monitoring : In-situ IR tracks carbonyl intermediates (1700–1750 cm⁻¹) to optimize reaction quenching .

Q. What strategies address contradictions in pharmacological activity data for thiazole-pyridine derivatives?

- Structure-activity relationship (SAR) modeling : Replace the ethyl ester with amides or carboxylates to modulate lipophilicity and target affinity. For example, fluorophenyl substitutions enhance kinase inhibition .

- Docking studies : Use programs like AutoDock to predict binding to p38αMAP kinase. Pyridinyl-thiazole scaffolds show π-π stacking with Phe169, while ester groups stabilize hydrogen bonds .

- In vitro assays : Compare IC₅₀ values across cell lines to validate selectivity (e.g., >10 μM for off-target receptors) .

Q. How are intermolecular interactions in crystal packing leveraged for material design?

- Hydrogen-bond analysis : The amino group donates H-bonds to pyridinyl N-atoms, forming 1D chains. These interactions guide co-crystal engineering for improved bioavailability .

- π-Stacking metrics : Interplanar distances (~3.5 Å) between thiazole and pyridine rings suggest potential for charge-transfer complexes in optoelectronics .

Q. What computational methods optimize synthetic routes for derivatives?

- Retrosynthetic tools : Pistachio/BKMS databases predict feasible pathways (e.g., substituting bromine with trifluoromethyl groups via Ullman coupling) .

- DFT calculations : Assess reaction thermodynamics (e.g., ΔG for ester hydrolysis) to prioritize stable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.